3-Ethyl-4-(2-methoxyphenyl)-2,6-diphenylpiperidin-4-ol
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Overview
Description
3-Ethyl-4-(2-methoxyphenyl)-2,6-diphenylpiperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and two phenyl groups attached to a piperidine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(2-methoxyphenyl)-2,6-diphenylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of Substituents: The ethyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions. For example, the methoxyphenyl group can be added via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkyl halide.
Hydroxylation: The hydroxyl group at the 4-position of the piperidine ring can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(2-methoxyphenyl)-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkyl halides, Friedel-Crafts catalysts
Major Products
Oxidation: Formation of ketones
Reduction: Formation of alcohols and amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
3-Ethyl-4-(2-methoxyphenyl)-2,6-diphenylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(2-methoxyphenyl)-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: Shares the piperidine core structure but lacks the additional substituents.
2-Methoxyphenylpiperidine: Contains the methoxyphenyl group but differs in the positioning of other substituents.
Diphenylpiperidine: Similar in having two phenyl groups attached to the piperidine ring.
Uniqueness
3-Ethyl-4-(2-methoxyphenyl)-2,6-diphenylpiperidin-4-ol is unique due to the specific combination and positioning of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-ethyl-4-(2-methoxyphenyl)-2,6-diphenylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-3-21-25(20-14-8-5-9-15-20)27-23(19-12-6-4-7-13-19)18-26(21,28)22-16-10-11-17-24(22)29-2/h4-17,21,23,25,27-28H,3,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJVXAYMDUGIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(CC1(C2=CC=CC=C2OC)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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